

Preventing cyclization side reactions of aminodiols

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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641

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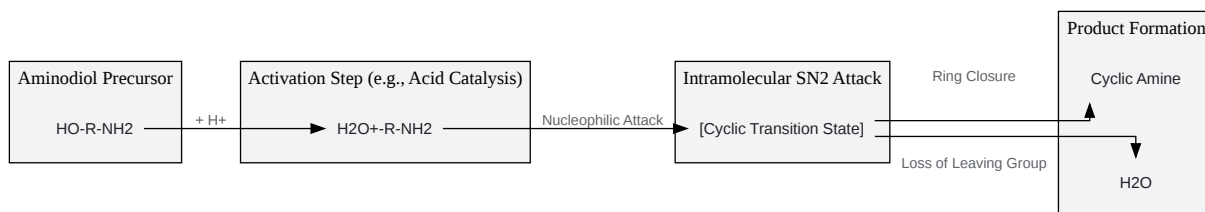
Technical Support Center: Aminodiol Chemistry

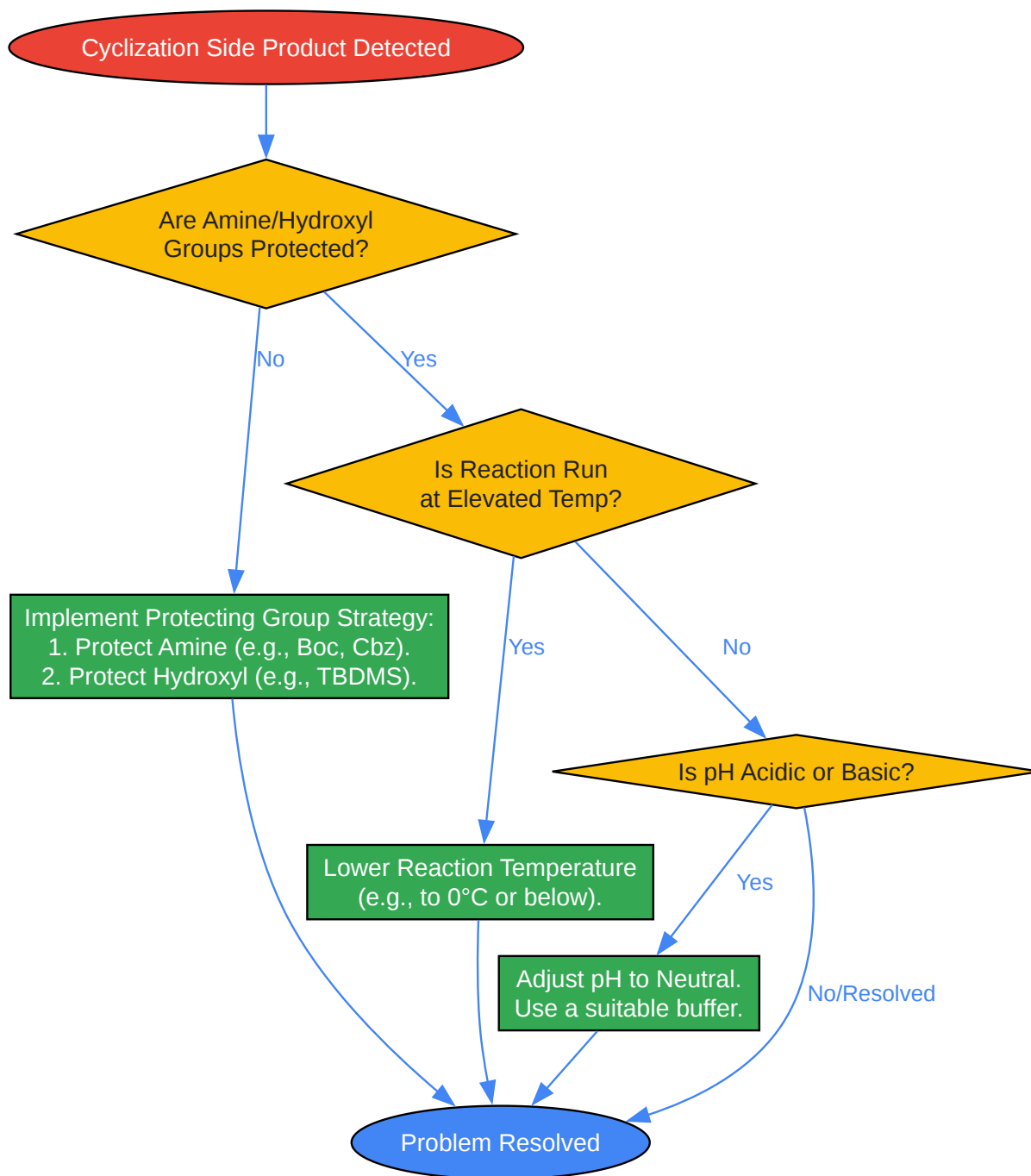
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot cyclization side reactions of aminodiols during their experiments.

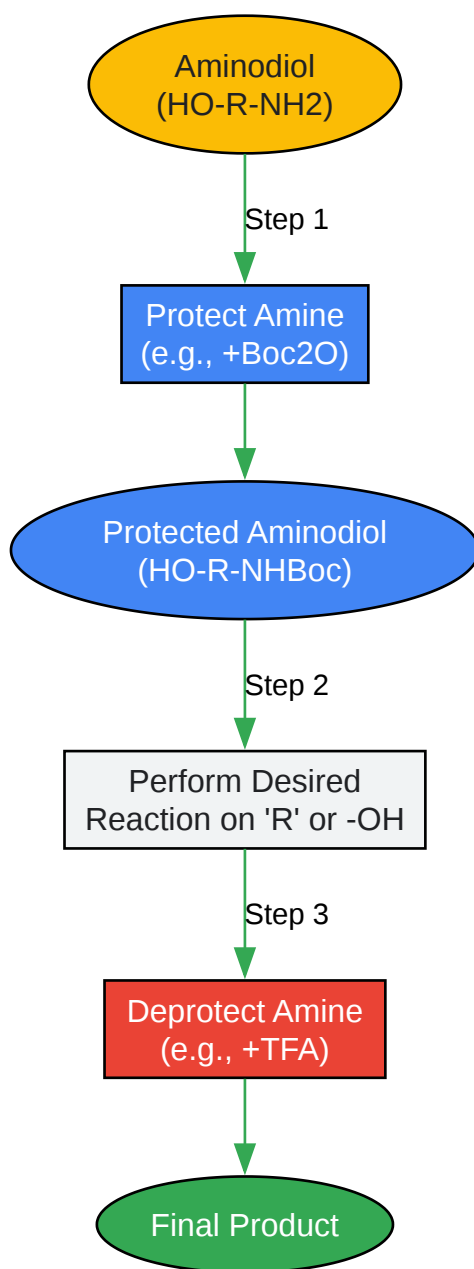
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the unwanted cyclization of aminodiols?

A1: The primary mechanism is an intramolecular nucleophilic substitution (S_N2) reaction. The nucleophilic amino group attacks an electrophilic carbon atom bearing a hydroxyl group. For the reaction to proceed, the hydroxyl group must be converted into a good leaving group. This can happen under acidic conditions, where the hydroxyl group is protonated to form water (a good leaving group), or if it has been derivatized (e.g., tosylated).^[1] The proximity of the reacting groups in the aminodiol structure makes this intramolecular pathway kinetically favorable, leading to the formation of cyclic ethers or amines.







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References

- 1. youtube.com [youtube.com]
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